REACTION_SMILES
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[CH2:1]([O:3][CH:4]([O:2][CH2:18][CH3:19])[c:5]1[o:6][c:7]2[c:8]([cH:9]1)[cH:10][cH:11][c:12]([C:14](=[O:15])[O:16][CH3:17])[cH:13]2)[CH3:20].[CH:21]([OH:22])=[O:23].[OH2:24]>>[O:3]=[CH:4][c:5]1[o:6][c:7]2[c:8]([cH:9]1)[cH:10][cH:11][c:12]([C:14](=[O:15])[O:16][CH3:17])[cH:13]2
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc2cc(C=O)oc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |